Antiproliferative Potency: Pyrrolidine-3-yl-Triazole Core Delivers Sub-Micromolar IC50 in HeLa Cells, Outperforming Doxorubicin
The pyrrolidine-3-yl-1,2,3-triazole scaffold, of which CAS 1955557-41-1 is the core unsubstituted building block, demonstrates potent anticancer activity when elaborated. Specifically, tetrazolopyrrolidine-1,2,3-triazole derivative 7a (bearing the pyrrolidin-3-yl-triazole core) exhibited an IC50 of 0.32 ± 1.00 µM against HeLa cervical cancer cells, representing a 7.3-fold improvement over the reference drug doxorubicin (IC50 = 2.34 ± 0.11 µM) . This establishes the inherent value of the pyrrolidin-3-yl-triazole connectivity for generating highly active anticancer leads.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Core scaffold present in derivative 7a: IC50 = 0.32 ± 1.00 µM |
| Comparator Or Baseline | Doxorubicin (reference anticancer agent): IC50 = 2.34 ± 0.11 µM |
| Quantified Difference | ~7.3-fold lower IC50 (greater potency) for the pyrrolidin-3-yl-triazole containing derivative |
| Conditions | HeLa human cervical cancer cell line, MTT assay |
Why This Matters
Demonstrates that the pyrrolidin-3-yl-triazole core is a privileged pharmacophore for anticancer drug discovery, offering a starting point with validated sub-micromolar activity against a major cancer cell line.
